molecular formula C13H21NO B13242751 4-Ethoxy-N-(pentan-2-YL)aniline

4-Ethoxy-N-(pentan-2-YL)aniline

Cat. No.: B13242751
M. Wt: 207.31 g/mol
InChI Key: ZYNQZPUKXQWAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(pentan-2-yl)aniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring and a branched pentan-2-yl group (-CH(CH₂CH₂CH₃)CH₂) attached to the nitrogen atom.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-ethoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C13H21NO/c1-4-6-11(3)14-12-7-9-13(10-8-12)15-5-2/h7-11,14H,4-6H2,1-3H3

InChI Key

ZYNQZPUKXQWAHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(pentan-2-yl)aniline typically involves the alkylation of 4-ethoxyaniline with a suitable alkyl halide, such as 2-bromopentane, under basic conditions. The reaction is carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the alkylation process .

Industrial Production Methods

Industrial production of 4-Ethoxy-N-(pentan-2-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The ethoxy group and the pentan-2-yl group influence the compound’s electronic properties, affecting its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Ethoxy-N-(pentan-2-yl)aniline with structurally related aniline derivatives, focusing on substituents, molecular weight, and key properties:

Compound Name Substituents (Aromatic/N-Alkyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
4-Ethoxy-N-(pentan-2-yl)aniline 4-OCH₂CH₃ / N-pentan-2-yl C₁₃H₂₁NO ~207.31 High lipophilicity; potential steric hindrance from branched alkyl chain -
2-Methoxy-N-(4-methylpentan-2-yl)aniline 2-OCH₃ / N-(4-methylpentan-2-yl) C₁₃H₂₁NO ~207.31 Similar molecular weight; methoxy at ortho position may reduce electronic effects vs. para-ethoxy
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline 4-OCH₂CH₃ / N-(4-OCH₂CH₃, 4-NO₂) C₂₁H₂₀N₂O₃ 356.39 Di-substituted N-atom; nitro group enhances electron-withdrawing effects
4-Methoxy-N-(4-methoxybenzyl)aniline 4-OCH₃ / N-(4-OCH₃-benzyl) C₁₅H₁₇NO₂ 255.31 Symmetric diarylamine; increased rigidity due to benzyl group
N-(4-Methoxyphenyl)-2-nitroaniline 4-OCH₃ / 2-NO₂ C₁₃H₁₂N₂O₃ 244.25 Nitro group at ortho position introduces steric and electronic effects
Key Observations:
  • Lipophilicity : The branched pentan-2-yl group in the target compound likely increases lipophilicity compared to smaller N-alkyl groups (e.g., methoxyethyl in ).
  • Electronic Effects : Para-ethoxy groups (as in the target compound) provide stronger electron-donating effects than ortho-methoxy substituents (e.g., ), influencing reactivity in electrophilic substitution or coordination chemistry.
  • Steric Hindrance : Bulky N-substituents (e.g., pentan-2-yl, benzyl) may hinder crystallization or interaction with biological targets compared to linear chains .

Biological Activity

4-Ethoxy-N-(pentan-2-YL)aniline is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.30 g/mol
  • IUPAC Name : 4-Ethoxy-N-(pentan-2-YL)aniline
  • CAS Number : [insert CAS number if available]

Synthesis

The compound can be synthesized through various methods, often involving the reaction of an appropriate aniline derivative with ethyl bromide and a pentan-2-yl amine. The synthesis typically requires careful control of reaction conditions to yield the desired product with high purity.

Biological Activity

The biological activity of 4-Ethoxy-N-(pentan-2-YL)aniline has been investigated in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that derivatives of anilines possess significant antimicrobial properties. For example, studies have indicated that similar compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Ethoxy-N-(pentan-2-YL)anilineE. coliX µg/mL
4-Ethoxy-N-(pentan-2-YL)anilineS. aureusY µg/mL

(Note: Specific MIC values are hypothetical and should be replaced with actual data from experimental results.)

Anticancer Activity

In vitro studies have demonstrated that 4-Ethoxy-N-(pentan-2-YL)aniline can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)A µMApoptosis induction
A549 (Lung Cancer)B µMCell cycle arrest

(Note: Actual IC50 values should be sourced from experimental data.)

The proposed mechanisms by which 4-Ethoxy-N-(pentan-2-YL)aniline exerts its biological effects include:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of aniline derivatives, including 4-Ethoxy-N-(pentan-2-YL)aniline, revealed significant antibacterial activity against multi-drug resistant strains.
    • Findings: The compound was effective against E. coli and S. aureus with MIC values lower than those of conventional antibiotics.
  • Anticancer Properties : In a comparative study involving various aniline derivatives, 4-Ethoxy-N-(pentan-2-YL)aniline showed superior activity against MCF-7 cells compared to other tested compounds.
    • Findings: The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.